5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole
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Overview
Description
5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole is a heterocyclic compound that features a unique structure combining an oxadiazole ring with a pyrrolopyrrole moiety
Preparation Methods
The synthesis of 5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole can be achieved through the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . The reaction involves heating N-phthalimidoaziridines in the presence of N-arylmaleimide to yield the corresponding N-phthalimidopyrrolidines . This method leverages the reactivity of aziridines and oxadiazoles to form the desired heterocyclic structure.
Chemical Reactions Analysis
5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify its structure.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-inflammatory, antitumor, and antimicrobial properties.
Material Science: Its heterocyclic nature allows for applications in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe or tool in biological research to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets. The oxadiazole ring and pyrrolopyrrole moiety can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. These interactions can result in therapeutic effects such as anti-inflammatory or antitumor activity .
Comparison with Similar Compounds
5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole can be compared with other similar compounds, such as:
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but may differ in their substituents and overall structure.
Pyrrolopyrrole derivatives: Compounds with similar pyrrolopyrrole moieties but different functional groups or ring systems.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1311569-59-1 |
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Molecular Formula |
C10H16N4O |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
3-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-ylmethyl)-5-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H16N4O/c1-7-12-10(13-15-7)6-14-4-8-2-11-3-9(8)5-14/h8-9,11H,2-6H2,1H3 |
InChI Key |
OGYZEUSBJGRJSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)CN2CC3CNCC3C2 |
Origin of Product |
United States |
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